Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate
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Overview
Description
Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate typically involves the reaction of ethyl chloroacetate with cyanuric acid under basic conditions. The reaction is carried out in a solvent such as ethanol, with a base like sodium hydroxide to facilitate the reaction . The mixture is heated to reflux for several hours, followed by cooling and neutralization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine derivatives.
Reduction: Reduction reactions can convert the compound into different triazine-based structures.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various triazine derivatives, which can have different functional groups attached to the triazine ring. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetate: Similar in structure but with different functional groups.
1,2,4-Triazine-6-acetic acid, 2,3,4,5-tetrahydro-3,5-dioxo-, ethyl ester: Another triazine derivative with distinct properties.
Uniqueness
Ethyl 2-(dihydroxy-1,3,5-triazin-2-yl)acetate is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-(4,6-dioxo-1H-1,3,5-triazin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-5(11)3-4-8-6(12)10-7(13)9-4/h2-3H2,1H3,(H2,8,9,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUYNQIIYRUTLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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